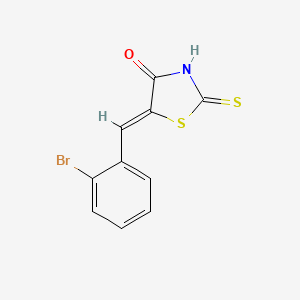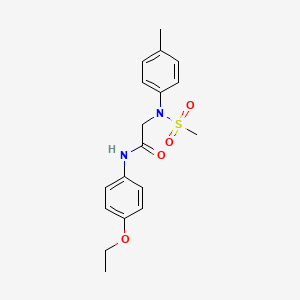
5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Molecular Structure Analysis
The molecular formula of “5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is C10H7BrN2OS . The average mass is 283.144 Da and the monoisotopic mass is 281.946228 Da .Physical And Chemical Properties Analysis
The compound “5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one” has a molecular weight of 267.08 g/mol . It has a XLogP3-AA of 1.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 58.2 Ų .Scientific Research Applications
1. Photosynthesis-Inhibiting Properties
5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its derivatives have been studied for their potential to inhibit photosynthetic electron transport in spinach chloroplasts and reduce chlorophyll content in freshwater alga Chlorella vulgaris. This research highlights the compound's role in affecting photosynthetic processes, with implications for both agricultural and ecological studies (Opletalová et al., 2011).
2. Inhibition of Protein Kinases
Research on 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, including the 5-(2-bromobenzylidene) variant, has revealed their effectiveness in inhibiting protein kinases such as DYRK1A. This inhibition is significant for developing treatments for neurological or oncological disorders where DYRK1A is involved (Bourahla et al., 2021).
3. Antimicrobial Properties
Various studies have investigated the antimicrobial properties of thiazolidin-4-one derivatives. These compounds, including 5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, exhibit significant biological activity against a range of microorganisms. Their effectiveness against both Gram-positive and Gram-negative bacteria highlights their potential in developing new antimicrobial agents (Deep et al., 2014).
4. Anticancer Activity
Thiazolidinone derivatives, including the 5-(2-bromobenzylidene) variant, have been explored for their anticancer properties. These compounds have shown the ability to induce apoptosis selectively in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing more targeted and effective cancer therapies (Wu et al., 2006).
5. Supramolecular Self-Assembly
Research has also focused on the supramolecular self-assembly of thioxothiazolidinone derivatives, driven by hydrogen bonding and diverse π-hole interactions. Understanding these self-assembly mechanisms can lead to the development of new materials with potential applications in nanotechnology and materials science (Andleeb et al., 2017).
properties
IUPAC Name |
(5Z)-5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQIPSCNDYWABJ-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
CAS RN |
5503-75-3 | |
| Record name | MLS002667325 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-bromo-1-isopropyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B3735793.png)
![2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B3735800.png)
![N-(2,4-dimethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3735804.png)
![N-cycloheptyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3735809.png)
![2-[(2-methoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B3735812.png)

![methyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B3735829.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}propanamide](/img/structure/B3735835.png)
![5-bromo-N-[3-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B3735852.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3735857.png)
![5-(2-furyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3735886.png)
![N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3735891.png)
![N-(3,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3735892.png)
![N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B3735897.png)